Octan-2-one-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-one-d5 involves the incorporation of deuterium into the molecular structure of Octan-2-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and yield . The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry analysis .
Chemical Reactions Analysis
Types of Reactions
Octan-2-one-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols depending on the nucleophile used.
Scientific Research Applications
Octan-2-one-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Octan-2-one-d5 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding the pharmacokinetics and metabolic profiles of drugs . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Octan-2-one: The non-deuterated version of Octan-2-one-d5.
Hexyl methyl ketone: Another name for Octan-2-one.
Methyl hexyl ketone: Similar structure but without deuterium substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and biochemical studies .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
133.24 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuteriooctan-2-one |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3/i2D3,7D2 |
InChI Key |
ZPVFWPFBNIEHGJ-RCIWAKOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCC |
Canonical SMILES |
CCCCCCC(=O)C |
Origin of Product |
United States |
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